Fragment-based drug discovery has proven instrumental in identifying high-affinity ligands for challenging biological targets. This approach was successfully applied to WD40 repeat domain protein 5 (WDR5), an epigenetic regulator implicated in mixed lineage leukemia and solid tumors. Nuclear magnetic resonance-based screening of a 13,800-compound fragment library identified 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (designated as F-1 in primary research) as a privileged scaffold with promising binding characteristics [1]. With a dissociation constant (Ki) of 323 µM against WDR5 and ligand efficiency of 0.34, this bicyclic core outperformed amidine-containing fragments despite its lower basicity (predicted pKb 5.4-5.9 versus >11 for amidines).
X-ray crystallography revealed that the pyrroloimidazole core binds deeply within the central S2 pocket of WDR5's WIN site – the same region that accommodates the arginine residue of mixed lineage leukemia protein 1 (MLL1) peptides [1]. The imidazole nitrogen (N3) forms a critical hydrogen bond (2.8 Å distance) with the backbone carbonyl of C261, while the bicyclic system engages in π-stacking interactions with F133 and F263 residues. The pendant phenyl group extends toward solvent-exposed regions, providing a synthetic handle for structural elaboration. This binding mode established the fragment as a viable starting point for structure-based optimization campaigns targeting protein-protein interaction interfaces.
Table 1: Key Fragment Hits Targeting WDR5 WIN-Site
Fragment Class | Representative Structure | Ki (µM) | Ligand Efficiency |
---|---|---|---|
Pyrroloimidazole | F-1 (3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) | 323 | 0.34 |
Phenoxyamidine | F-2 | ~550 | 0.30 |
Biarylamidine | F-4 | ~850 | 0.20 |
The synthesis of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives typically follows convergent routes that allow modular introduction of aryl substituents. For 3-(4-ethoxyphenyl) variants, two principal approaches have been developed:
Pyrrole-First Strategy: This method constructs the pyrrole ring prior to imidazole annulation. A representative sequence begins with Claisen condensation between 4-ethoxyacetophenone and diethyl oxalate, yielding an α-ketoester intermediate. Subsequent Pinner reaction with acetonitrile generates an iminoether, which undergoes Michael addition with ethyl acrylate. Cyclodehydration with ammonium acetate then furnishes ethyl 4-(4-ethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate. N-alkylation with 1,2-dibromoethane followed by ring closure with ammonia completes the bicyclic system [6].
Imidazole Cyclization Approach: A more direct route involves condensation of 2-aminomethylpyrrolidine with 4-ethoxybenzaldehyde. Under Debus-Radziszewski conditions, this reaction proceeds through imine formation followed by cyclization with an α-haloketone (typically chloroacetaldehyde). The reaction requires careful pH control (pH 4-5 buffer) to prevent N-alkylation side products and typically achieves 65-78% yields for 3-aryl derivatives [4].
Critical optimization studies revealed that solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide facilitate ring closure but promote epimerization at chiral centers when present. Recent advances employ microwave irradiation in ethanol/water mixtures (4:1), reducing reaction times from 18 hours to 25 minutes while improving yields to 85-92% for electron-rich aryl substituents [4] [6].
Table 2: Synthetic Routes to 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|---|
Intermediate 1 | Claisen condensation | 4-Ethoxyacetophenone, diethyl oxalate, NaOEt, ethanol, 0°C to RT | 82 | Keto-enol tautomerism control |
Intermediate 2 | Pinner reaction | Acetonitrile, HCl gas, ethanol, 0°C | 75 | Moisture sensitivity |
Pyrrole formation | Michael addition & cyclization | Ethyl acrylate, then NH4OAc, acetic acid, reflux | 68 | Regioisomeric purity |
N-alkylation | Nucleophilic substitution | 1,2-Dibromoethane, K2CO3, acetonitrile, 80°C | 63 | Over-alkylation |
Ring closure | Ammonolysis | NH3/MeOH, sealed tube, 120°C | 57 | Pressure requirements |
Structure-based design transformed the initial pyrroloimidazole fragment F-1 into nanomolar-affinity WDR5 inhibitors. X-ray co-crystal structures (PDB: 6D8K) guided systematic exploration of three binding subpockets:
S2 Pocket Optimization: The central pyrroloimidazole core occupies the arginine-binding S2 pocket. Introduction of electron-withdrawing substituents at the C2 position (e.g., cyano, trifluoromethyl) enhanced π-stacking with F133 while maintaining the critical hydrogen bond with C261. 2-Cyano derivatives demonstrated 40-fold improved affinity (Kd = 8.2 nM) over the unsubstituted parent compound [1].
S5/S4 Substituent Effects: The 3-(4-ethoxyphenyl) group was systematically modified to probe solvent-exposed regions. Para-alkoxy groups (ethoxy, propoxy) improved cellular permeability without compromising WIN-site binding. Ortho-substitution created steric clashes with D107 and C261 backbone atoms, reducing affinity by 15-fold. Molecular dynamics simulations revealed that 4-ethoxy provides optimal hydrophobic contact surface area (85 Å2) while maintaining conformational flexibility [1].
Hydrophobic Channel Extensions: C6-methyl substitutions directed toward a hydrophobic channel between blades 2 and 3 of the WDR5 β-propeller increased burial of nonpolar surface area. Coupled with N1-benzylation, this approach yielded compound 28a (Kd = 2.7 nM), which exhibited 5-fold enhanced anti-proliferative activity in MV4-11 leukemia cells compared to first-generation inhibitors [1].
Alkylation chemistry serves as a critical tool for modifying physicochemical properties and target engagement of pyrroloimidazole derivatives. Two strategic sites permit functionalization:
N1-Alkylation: The imidazole nitrogen undergoes regioselective alkylation with alkyl halides (iodomethane, benzyl bromide) in dimethylformamide/potassium carbonate. This modification improves membrane permeability by reducing overall polarity while introducing functional handles for prodrug strategies. Benzylation at this position enhances WDR5 binding affinity by 15-fold through additional π-cation interactions with F263 [1].
Quaternary Salt Formation: Treatment with methyl iodide or ethyl triflate generates water-soluble quaternary ammonium salts at the imidazole nitrogen. This transformation dramatically alters physicochemical parameters:
Spectroscopic characterization of these salts reveals diagnostic downfield shifts in 13C NMR (imidazolium C2 signal at δ 142-148 ppm) and infrared absorption at 1620-1650 cm-1 (C=N+ stretch). The 3-(4-ethoxyphenyl)-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium iodide salt demonstrated particular utility as an intermediate for Sonogashira coupling and Michael addition reactions, enabling C2 functionalization inaccessible through conventional methods [2] [6].
Table 3: Spectroscopic Signatures of Alkylated Pyrroloimidazole Derivatives
Derivative | N-Alkylation Site | 1H NMR Shift (imidazolium H2, ppm) | 13C NMR Shift (C2, ppm) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
Parent compound | - | 6.82 | 119.3 | <0.1 |
N1-Methyl | Imidazole N | 7.95 | 142.7 | 15.2 |
N1-Benzyl | Imidazole N | 8.12 | 145.3 | 0.8 |
Quaternary salt (methyl iodide) | Imidazole N | 9.28 | 147.1 | 312.0 |
Systematic comparison of pyrroloimidazole analogs reveals distinct structure-activity relationship trends governing target affinity and cellular activity:
Electronic Effects on Target Engagement: Hammett analysis demonstrates a strong correlation (ρ = +1.2) between electron-withdrawing substituents at the 3-aryl position and WDR5 binding affinity. Para-cyano and para-trifluoromethyl derivatives exhibit Kd values of 7.8 nM and 9.3 nM, respectively, while electron-donating groups like para-methoxy (Kd = 42 nM) and para-dimethylamino (Kd > 500 nM) show reduced potency. This trend aligns with the electron-deficient character of the WIN-site binding pocket [1] [8].
Stereoelectronic Optimization: Hybridization of the pyrroloimidazole core with triazolo[1,5-a]pyridine systems (as in RIPK1 inhibitors) demonstrates the scaffold's versatility. The 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivative 26 maintained dual-species activity (human I2.1 cells: 90% recovery at 10 nM; murine Hepa1-6 cells: 86.6% recovery at 1 µM) by accommodating conformational differences between human and murine RIPK1 allosteric pockets [4].
Three-Dimensionality Metrics: Pyrroloimidazole derivatives exhibit superior lead-likeness compared to planar scaffolds. Fractional sp3 carbon content (Fsp3) analysis shows values of 0.38-0.42 for optimized compounds versus 0.15-0.25 for flat heterocycles. This three-dimensionality correlates with improved solubility (2.8-fold average increase) and enhanced cellular permeability (Papp Caco-2: 18.7 × 10-6 cm/s vs. 8.2 × 10-6 cm/s for planar analogs) [7] [8].
Aggregation-Induced Emission Properties: Unsubstituted pyrroloimidazole cores exhibit weak fluorescence (Φfl < 0.05), but benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids demonstrate aggregation-induced emission enhancement. The 3-(4-ethoxyphenyl) derivative shows 45-fold fluorescence enhancement in aqueous aggregates, enabling cellular uptake tracking without additional fluorophores – a valuable property for mechanism-of-action studies [2].
Table 4: Biological Activity Comparison of Optimized Pyrroloimidazole Derivatives
Structural Modification | Target | Biochemical Kd/IC50 | Cellular Activity | Key Advantage |
---|---|---|---|---|
2-Cyano-3-(4-ethoxyphenyl) | WDR5 | 8.2 nM | MV4-11 GI50: 1.2 µM | WIN-site occupancy |
N1-Benzyl-6-methyl | WDR5 | 2.7 nM | MV4-11 GI50: 0.8 µM | Enhanced permeability |
Triazolo[1,2-b] fusion | RIPK1 | hRIPK1 IC50: 16 nM | I2.1 recovery: 90% at 10 nM | Cross-species activity |
Benzimidazole hybrid | α-Glucosidase | 6.60 µM | N/A | Fluorescence tracking |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1